molecular formula C7H8O B3044199 o-Cresol-d3 (methyl-d3) CAS No. 70837-27-3

o-Cresol-d3 (methyl-d3)

Cat. No.: B3044199
CAS No.: 70837-27-3
M. Wt: 111.16 g/mol
InChI Key: QWVGKYWNOKOFNN-FIBGUPNXSA-N
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Description

o-Cresol-d3 (methyl-d3): , also known as 2-methylphenol-d3, is a deuterated form of o-Cresol where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Mechanism of Action

o-Cresol-d3 (methyl-d3)

, also known as 2-(Methyl-d3)phenol , is a deuterated form of o-cresol . Here is an overview of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d3 typically involves the deuteration of o-Cresol. One common method is the catalytic hydrogenation of 2-cyanophenol in the presence of deuterium gas. The reaction is carried out using palladium on activated charcoal as a catalyst in a solvent mixture of n-hexane, ethyl acetate, and deuterium oxide. The reaction is conducted at 100°C under a pressure of 2 MPa for 24 hours, resulting in a high yield of deuterated methyl phenol .

Industrial Production Methods: Industrial production of o-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product. The use of deuterium gas and specialized catalysts is essential for the efficient production of o-Cresol-d3.

Chemical Reactions Analysis

Types of Reactions: o-Cresol-d3 undergoes various chemical reactions, including:

    Oxidation: o-Cresol-d3 can be oxidized to form corresponding quinones and other oxidation products.

    Electrophilic Substitution: The aromatic ring of o-Cresol-d3 can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Condensation Reactions: o-Cresol-d3 can participate in condensation reactions with aldehydes and ketones to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.

    Condensation Reactions: Aldehydes and ketones in the presence of acidic or basic catalysts.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Electrophilic Substitution: Nitro, sulfo, and halo derivatives.

    Condensation Reactions: Various phenolic derivatives.

Scientific Research Applications

o-Cresol-d3 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Environmental Studies: Helps in tracing the pathways and fate of cresol compounds in the environment.

    Pharmaceutical Research: Used in the synthesis of deuterated drugs and in studying metabolic pathways.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    o-Cresol (2-methylphenol): The non-deuterated form of o-Cresol-d3.

    m-Cresol (3-methylphenol): An isomer of o-Cresol with the methyl group at the meta position.

    p-Cresol (4-methylphenol): An isomer of o-Cresol with the methyl group at the para position.

Comparison:

Properties

IUPAC Name

2-(trideuteriomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Cresol-d3 (methyl-d3)
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
o-Cresol-d3 (methyl-d3)

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